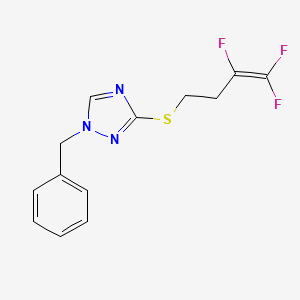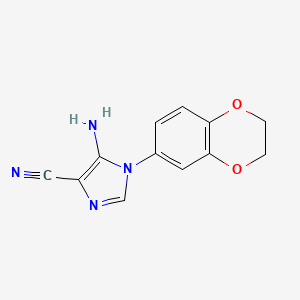![molecular formula C13H13ClN2O B3038008 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 692279-39-3](/img/structure/B3038008.png)
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
“4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” is a complex organic compound. It contains a phenol group, a chloro group, and a 4-methylpyridin-2-yl group . The compound is likely to be a derivative of 2-amino-4-methylpyridine, which is known to act as a ligand and form methoxo-bridged copper (II) complexes .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of an aldehyde and an amine . For example, the ethanol solution of 5-chlorosalicylaldehyde was added dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 min with stirring . The stirring was continued for 1 h to give a clear orange solution, allowed to evaporate slowly in air at room temperature. After 7 days, orange prism-shaped crystals of the title compound were formed at the bottom of the vessel .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” can be determined using crystallography . The crystal structure of a similar compound was found to be monoclinic, with a P 2 1 / n (no. 14) crystal system .Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For instance, 2-Chloro-4-methylpyridine, a related compound, is known to react with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” can be inferred from similar compounds. For instance, a similar compound has a molecular weight of 214.26, XLogP3 of 2.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of Schiff bases and their metal complexes has drawn attention for their antimicrobial properties. This compound has demonstrated potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi. Researchers have explored its use in developing novel antibiotics and antifungal drugs .
Spectroscopic Studies
Understanding the interactions between this compound and biomolecules (such as proteins) is essential. Spectroscopic techniques (e.g., UV-Vis, fluorescence, or NMR) can reveal binding modes and affinity. Researchers explore its binding to proteins, DNA, or RNA.
Zukünftige Richtungen
The future directions for “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” could involve further exploration of its potential biological activities. As mentioned earlier, imidazole, a similar compound, is known for its diverse spectrum of biological and pharmaceutical activities . Therefore, “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” could potentially be used in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like nitric oxide synthase , which plays a crucial role in producing nitric oxide, a messenger molecule with diverse functions throughout the body .
Mode of Action
It’s worth noting that the compound’s structure, particularly the presence of a schiff base, could potentially allow it to interact with its targets via mechanisms such as hydrogen bonding . This interaction could lead to changes in the target’s function, although the specifics would depend on the exact nature of the target.
Biochemical Pathways
Given its potential role in modulating the activity of enzymes like nitric oxide synthase , it could potentially influence pathways related to nitric oxide signaling.
Result of Action
The search results suggest that compounds similar to 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol may have antimicrobial, antioxidative, antibiotic, and anticancer properties . These effects could be the result of the compound’s interaction with its targets and its influence on related biochemical pathways.
Eigenschaften
IUPAC Name |
4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMLUARCLNFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3037925.png)
![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)
![3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline](/img/structure/B3037930.png)
![Allyl 4-chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3037931.png)
![4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3037932.png)
![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)
![4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037936.png)
![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)


![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)

![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)